molecular formula C11H11NS B12568453 Quinoline, 6-methyl-2-(methylthio)- CAS No. 172018-49-4

Quinoline, 6-methyl-2-(methylthio)-

Cat. No.: B12568453
CAS No.: 172018-49-4
M. Wt: 189.28 g/mol
InChI Key: HMZSYSHZKFSTCR-UHFFFAOYSA-N
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Description

Quinoline, 6-methyl-2-(methylthio)- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing compound with a fused benzene and pyridine ring structure The presence of a methyl group at the 6-position and a methylthio group at the 2-position distinguishes it from other quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 6-methyl-2-(methylthio)-, often involves transition-metal catalyzed reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials.

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale catalytic processes. These processes often use palladium or copper catalysts to facilitate the formation of the quinoline ring system. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-methyl-2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Quinoline, 6-methyl-2-(methylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating diseases such as malaria and cancer.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Quinoline, 6-methyl-2-(methylthio)- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, lacking the methyl and methylthio substituents.

    6-Methylquinoline: Similar structure but without the methylthio group.

    2-Methylthioquinoline: Lacks the methyl group at the 6-position.

Uniqueness

Quinoline, 6-methyl-2-(methylthio)- is unique due to the combined presence of both the methyl and methylthio groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

CAS No.

172018-49-4

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

6-methyl-2-methylsulfanylquinoline

InChI

InChI=1S/C11H11NS/c1-8-3-5-10-9(7-8)4-6-11(12-10)13-2/h3-7H,1-2H3

InChI Key

HMZSYSHZKFSTCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)SC

Origin of Product

United States

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